![molecular formula C21H24N2O3 B2668763 N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide CAS No. 954082-04-3](/img/structure/B2668763.png)
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide
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Description
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide, also known as PTQA, is a novel compound that has gained attention in scientific research due to its potential applications in various fields.
Scientific Research Applications
Structural Aspects and Properties
Research on structural aspects of related amide compounds has demonstrated the formation of crystalline solids and gels upon treatment with different mineral acids, showcasing the versatile chemical interactions and structural diversity within this class of compounds. For example, studies on N-cyclohexyl-2-(quinolin-8-yloxy) acetamide and related compounds reveal their ability to form crystalline salts and host–guest complexes with enhanced fluorescence properties, indicating potential applications in material science and as fluorescent probes (Karmakar, Sarma, & Baruah, 2007).
Antimalarial and Antiproliferative Activities
Significant work has been done in synthesizing derivatives with antimalarial and antiproliferative activities. For instance, derivatives such as N-(naphthalen-2-yl)acetamide and N-(substituted phenyl)acetamide bearing quinolin-2(1H)-one have shown promising antiproliferative activities against various human cancer cell lines, with specific compounds demonstrating significant cytotoxicity against nasopharyngeal carcinoma cell lines (I‐Li Chen et al., 2013). Another study on tebuquine and related compounds has highlighted their antimalarial activity and the potential for clinical trials in humans, underscoring the importance of structural modifications to enhance therapeutic indices (Werbel et al., 1986).
Selective Sensing and Biological Imaging
Research on fluorescent sensors based on quinoline platforms, such as N-(quinolin-8-yl)-2-(quinolin-8-yloxy)acetamide, demonstrates high selectivity and sensitivity towards specific metal ions, suggesting applications in environmental monitoring and bioimaging (Zhou et al., 2012). Additionally, the synthesis of carbon-11 and fluorine-18 labeled derivatives for positron emission tomography (PET) imaging further illustrates the potential of these compounds in diagnostic applications and the study of brain diseases (Gao et al., 2006).
properties
IUPAC Name |
2-(4-methylphenoxy)-N-(1-propanoyl-3,4-dihydro-2H-quinolin-6-yl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-3-21(25)23-12-4-5-16-13-17(8-11-19(16)23)22-20(24)14-26-18-9-6-15(2)7-10-18/h6-11,13H,3-5,12,14H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OWUKYJHXPUTWMJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)N1CCCC2=C1C=CC(=C2)NC(=O)COC3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-propionyl-1,2,3,4-tetrahydroquinolin-6-yl)-2-(p-tolyloxy)acetamide |
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